4-Hydroxypyridine-3,5-dicarbaldehyde
Description
4-Hydroxypyridine-3,5-dicarbaldehyde is a heterocyclic compound featuring a pyridine core substituted with hydroxyl and aldehyde groups at the 4-, 3-, and 5-positions, respectively. MDHDC, for instance, is a stable fluorescent adduct formed during oxidative stress, serving as a biomarker for malondialdehyde-acetaldehyde (MAA) adducts . The hydroxyl and aldehyde groups in such derivatives enable reactivity in condensation reactions and coordination chemistry, making them valuable in pharmaceutical and materials science .
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
4-oxo-1H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-8-2-6(4-10)7(5)11/h1-4H,(H,8,11) |
InChI Key |
WZRLILSVWOYLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-3,5-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the oxidation of 4-hydroxymethylpyridine derivatives using oxidizing agents such as manganese dioxide . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure selective oxidation.
Industrial Production Methods: Industrial production of 4-Hydroxypyridine-3,5-dicarbaldehyde may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: 4-Hydroxypyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxypyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Hydroxypyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Its aldehyde groups can react with nucleophiles, leading to the formation of covalent adducts that modulate biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Dihydropyridine Family
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDHDC)
- Core Structure : 1,4-dihydropyridine with methyl and aldehyde groups.
- Key Properties : Fluorescent, stable under physiological conditions, formed via MAA adduct stabilization .
- Applications : Recognized by natural antibodies in autoimmune diseases; used to study oxidative stress .
- Synthesis : Derived from malondialdehyde (MDA) and acetaldehyde, purified via column chromatography .
1-Hexyl-4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
Heterocyclic Dicarbaldehydes
Pyridine-2,6-dicarbaldehyde
- Pyrrole-2,5-dicarbaldehyde Applications: Precursor for magnolamide, an antioxidant with IC₅₀ = 9.7 µM against LDL oxidation .
Furan-2,5-dicarbaldehyde
Ester Derivatives of Dihydropyridines
- Dimethyl 1,4-dihydropyridine-3,5-dicarboxylates
Data Tables
Table 1: Structural and Functional Comparison of Selected Dicarbaldehydes
Research Findings
- Synthetic Utility: Pyridine-2,6-dicarbaldehyde and furan-2,5-dicarbaldehyde are pivotal in forming coordination complexes and heterocyclic polymers . MDHDC synthesis involves dichloromethane-based chromatography, yielding stable adducts for immunological studies .
- Biological Relevance: Dihydropyridine dicarbaldehydes (e.g., MDHDC) are critical in autoimmune response studies due to their role as haptens in MAA adduct formation .
Reactivity Differences :
- Ester derivatives (e.g., dimethyl 1,4-dihydropyridine-3,5-dicarboxylates) show reduced electrophilicity compared to aldehyde analogs, impacting their pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
